N'-(3-methylbenzoyl)-4-pentylcyclohexane-1-carbohydrazide
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Overview
Description
N’-(3-methylbenzoyl)-4-pentylcyclohexane-1-carbohydrazide is an organic compound with a complex structure, featuring a cyclohexane ring substituted with a pentyl group and a carbohydrazide moiety, which is further linked to a 3-methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-methylbenzoyl)-4-pentylcyclohexane-1-carbohydrazide typically involves multiple steps:
Formation of the Cyclohexane Derivative: The initial step involves the alkylation of cyclohexanone with pentyl bromide in the presence of a base such as potassium carbonate to form 4-pentylcyclohexanone.
Hydrazide Formation: The 4-pentylcyclohexanone is then reacted with hydrazine hydrate to form 4-pentylcyclohexane-1-carbohydrazide.
Acylation: Finally, the carbohydrazide is acylated with 3-methylbenzoyl chloride in the presence of a base like pyridine to yield N’-(3-methylbenzoyl)-4-pentylcyclohexane-1-carbohydrazide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N’-(3-methylbenzoyl)-4-pentylcyclohexane-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbohydrazide moiety into corresponding amines.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the benzoyl group.
Scientific Research Applications
N’-(3-methylbenzoyl)-4-pentylcyclohexane-1-carbohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N’-(3-methylbenzoyl)-4-pentylcyclohexane-1-carbohydrazide exerts its effects depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-methylbenzoyl)-4-ethylcyclohexane-1-carbohydrazide
- N’-(4-methylbenzoyl)-4-pentylcyclohexane-1-carbohydrazide
- N’-(3-chlorobenzoyl)-4-pentylcyclohexane-1-carbohydrazide
Uniqueness
N’-(3-methylbenzoyl)-4-pentylcyclohexane-1-carbohydrazide is unique due to the specific substitution pattern on the cyclohexane ring and the presence of the 3-methylbenzoyl group. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-methyl-N'-(4-pentylcyclohexanecarbonyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-3-4-5-8-16-10-12-17(13-11-16)19(23)21-22-20(24)18-9-6-7-15(2)14-18/h6-7,9,14,16-17H,3-5,8,10-13H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZZWCFMUISMCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C(=O)NNC(=O)C2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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